![molecular formula C19H20ClN3O5S2 B2557216 N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide CAS No. 1025032-45-4](/img/structure/B2557216.png)

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

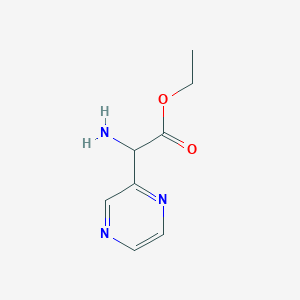

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, while the sulfonyl group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

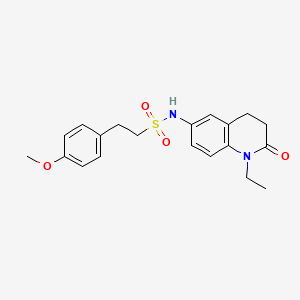

Selective and Potent 5-HT(1B/1D) Antagonists

- A study highlights the synthesis and pharmacological evaluation of new analogues as potent and selective 5-HT(1B/1D) antagonists, contributing to the structure-activity relationship (SAR) study of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides. These compounds showed pronounced effects in functional in vitro testing of 5-HT(1B/1D) antagonistic properties, suggesting potential applications in neuroscience research and therapy for conditions involving serotonin receptors (Liao et al., 2000).

Antitumor and Antimicrobial Activities

- Novel benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds exhibited excellent antitumor activity, indicating their potential as candidates for cancer therapy (Fahim & Shalaby, 2019).

- Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed anti-tobacco mosaic virus activity, highlighting their utility in developing antiviral agents (Chen et al., 2010).

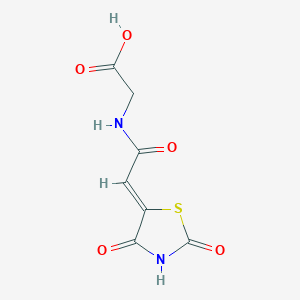

Synthesis and Mechanosynthesis of Sulfonamides

- Research on the iron(III)-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates described the synthesis of biologically relevant β-amidosulfones, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry (Kramer et al., 2019).

- The first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcased an innovative method for preparing sulfonamide-based pharmaceuticals with potential environmental and efficiency benefits (Tan et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

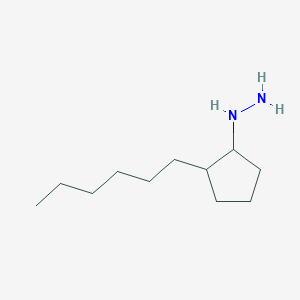

The primary target of N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh) in the brain. In AD, reduced levels of ACh contribute to cognitive decline and memory impairment .

Mode of Action

- N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide acts as a competitive and non-competitive mixed-type inhibitor of AChE. By binding to the active site of AChE, it prevents the breakdown of ACh, thereby increasing its availability in the synaptic cleft. This leads to enhanced cholinergic neurotransmission and improved cognitive function .

Biochemical Pathways

- The compound modulates the cholinergic neurotransmitter system by inhibiting AChE. This pathway plays a crucial role in learning, memory, and cognition. By preserving ACh levels, N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide helps mitigate cognitive decline in AD .

Pharmacokinetics

- The compound is absorbed after administration. It distributes to the brain, where it interacts with AChE. Metabolism occurs, possibly involving liver enzymes. Elimination pathways include renal and hepatic routes.

Result of Action

- Increased ACh levels enhance cholinergic signaling, supporting memory and cognitive function. Neuronal communication improves, potentially slowing AD progression .

Action Environment

- Factors such as pH, temperature, and co-administered drugs can influence the compound’s stability and efficacy. Understanding these conditions is crucial for optimizing treatment .

Eigenschaften

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S2/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWFWCLTHKKXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2557147.png)

![3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557148.png)

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557149.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2557150.png)

![4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2557151.png)